molecular formula C18H15Cl2NO4S B12204045 5,7-Dichloroquinolin-8-yl 4-ethoxy-3-methylbenzene-1-sulfonate

5,7-Dichloroquinolin-8-yl 4-ethoxy-3-methylbenzene-1-sulfonate

Cat. No.: B12204045
M. Wt: 412.3 g/mol
InChI Key: CNXLIQUKUUMPMJ-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 4-ethoxy-3-methylbenzene-1-sulfonate is a complex organic compound with the molecular formula C18H15Cl2NO4S This compound is known for its unique chemical structure, which combines a quinoline moiety with a sulfonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 4-ethoxy-3-methylbenzene-1-sulfonate typically involves multiple steps. One common method starts with the preparation of 5,7-dichloroquinoline, which is then reacted with 4-ethoxy-3-methylbenzenesulfonyl chloride under specific conditions to form the desired sulfonate ester. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 4-ethoxy-3-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions on the quinoline ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles such as primary amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chloro atoms.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 4-ethoxy-3-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 4-ethoxy-3-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfonate ester group can interact with various enzymes, inhibiting their activity and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but these interactions are believed to contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-hydroxyquinoline: Known for its antimicrobial properties.

    5,7-Diiodo-8-hydroxyquinoline: Used in the treatment of amoebic infections.

    5-Chloro-7-iodo-8-quinolinol: Another antimicrobial agent with a similar structure.

Uniqueness

5,7-Dichloroquinolin-8-yl 4-ethoxy-3-methylbenzene-1-sulfonate stands out due to its unique combination of a quinoline ring and a sulfonate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C18H15Cl2NO4S

Molecular Weight

412.3 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 4-ethoxy-3-methylbenzenesulfonate

InChI

InChI=1S/C18H15Cl2NO4S/c1-3-24-16-7-6-12(9-11(16)2)26(22,23)25-18-15(20)10-14(19)13-5-4-8-21-17(13)18/h4-10H,3H2,1-2H3

InChI Key

CNXLIQUKUUMPMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C

Origin of Product

United States

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